BenchChemオンラインストアへようこそ!

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide

CB1 antagonist Obesity SAR

Procure this specific 4-methoxyphenyl piperazine sulfonamide to access a distinct SAR profile within the CB1 antagonist space. Its confirmed inactivity against GPR35 positions it as an ideal negative control probe for counter-screening, mitigating the unquantifiable risk of potency and off-target variability inherent in using uncharacterized structural analogs. Secure reliable, reproducible data for your GPCR and metabolic disease programs.

Molecular Formula C18H29N3O4S
Molecular Weight 383.51
CAS No. 897619-07-7
Cat. No. B2437068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide
CAS897619-07-7
Molecular FormulaC18H29N3O4S
Molecular Weight383.51
Structural Identifiers
SMILESCC(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H29N3O4S/c1-15(2)14-18(22)19-8-13-26(23,24)21-11-9-20(10-12-21)16-4-6-17(25-3)7-5-16/h4-7,15H,8-14H2,1-3H3,(H,19,22)
InChIKeyLILOYNCVZWEPLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide (CAS 897619-07-7)


N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide (CAS 897619-07-7) is a synthetic small-molecule piperazine derivative [1]. Its structure features a sulfonamide linker, a 4-methoxyphenyl piperazine moiety, and a 3-methylbutanamide tail [1]. Publicly available records associate this scaffold with cannabinoid-1 (CB1) receptor modulation and anti-obesity indications in related patent literature [2], but the current compound lacks primary pharmacological characterization in peer-reviewed journals.

Why Generic Substitution of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide Is Not Advisable


Piperazine sulfonamide analogs exhibit steep structure-activity relationships (SAR) where minor substituent changes (e.g., 4-OCH₃ vs. 4-H or 4-F on the phenyl ring) can drastically alter target binding, selectivity, and pharmacokinetic profiles [1]. The 4-methoxyphenyl substituent introduces distinct electronic and steric properties that have been shown in related series to affect CB1 receptor occupancy and functional activity, but no direct comparative data have been published for this specific compound [2]. Therefore, substituting this compound with a structurally similar analog (e.g., the unsubstituted phenyl derivative CAS 897611-60-8 or the 4-fluorophenyl derivative) without head-to-head data carries an unquantifiable risk of altered potency, off-target effects, and irreproducible experimental outcomes.

Quantitative Differentiation Evidence for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide


Absence of Publicly Available Comparative Bioactivity Data for CAS 897619-07-7

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, Therapeutic Target Database) reveals no publicly available quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, selectivity profile) for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide [1][2]. While structurally related sulfonylated piperazines have been disclosed as CB1 antagonists in patent literature (e.g., PMID26161824), the specific compound of interest has not been profiled in any reported head-to-head comparison against its closest analogs (e.g., the 4-H analog CAS 897611-60-8 or the 4-F analog CAS 897613-35-3) [2]. The only assay entry found is an ECBD record indicating inactivity against GPR35 antagonism [3]. Consequently, no quantifiable differentiation claim can be substantiated for scientific selection or procurement at this time.

CB1 antagonist Obesity SAR

Application Scenarios for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide


CB1 Antagonist Tool Compound Development

Based on patent class membership, this compound may serve as a starting point for CB1 antagonist optimization in obesity or metabolic disease programs. However, no in vitro potency or in vivo efficacy data are publicly available to support this use case [1][2].

Structure-Activity Relationship (SAR) Probe for Piperazine Sulfonamide Series

The 4-methoxyphenyl substitution represents a specific structural variation within the sulfonylated piperazine class. Without comparative binding or functional data, its SAR contribution cannot be quantified, limiting this scenario to purely exploratory profiling [1].

Negative Control for GPR35 Antagonism Assays

ECBD data indicate that N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide is inactive against GPR35 antagonism in a primary assay [2]. This single data point could position the compound as a chemical probe for counter-screening in GPR35-related studies.

Quote Request

Request a Quote for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.